9-ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
9-ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a complex organic compound belonging to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both chromeno and pyrimidine moieties, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chromene derivative. This intermediate is then reacted with guanidine or thiourea under acidic or basic conditions to form the pyrimidine ring, resulting in the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
9-ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups or the thione moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
9-ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 9-ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
9-ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4-one: Similar structure but with a carbonyl group instead of a thione.
2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-thione: Lacks the ethoxy group at the 9-position.
Uniqueness
The presence of both ethoxy groups and the thione moiety in 9-ethoxy-2-(2-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione makes it unique compared to its analogs. These structural features contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
9-ethoxy-2-(2-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-3-24-16-10-6-5-9-14(16)19-22-20-15(21(27)23-19)12-13-8-7-11-17(25-4-2)18(13)26-20/h5-11H,3-4,12H2,1-2H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYTXWYPDHDRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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